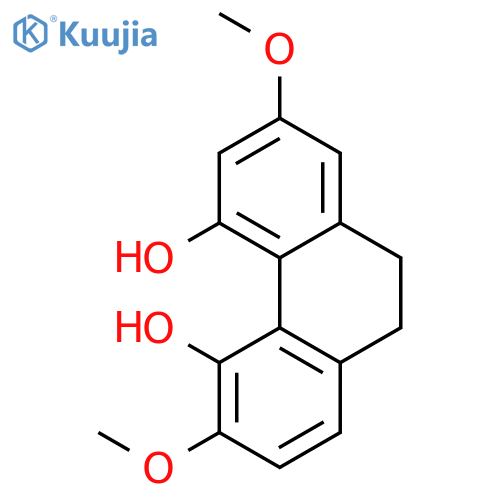Cas no 83016-16-4 (Cannithrene 2)

Cannithrene 2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175535-5mg |
Cannithrene 2 |
83016-16-4 | 5mg |
$ 953.00 | 2023-04-18 | ||
| TRC | C175535-10mg |
Cannithrene 2 |
83016-16-4 | 10mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | C175535-1mg |
Cannithrene 2 |
83016-16-4 | 1mg |
$ 207.00 | 2023-04-18 |
Cannithrene 2 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
Cannithrene 2に関する追加情報
Cannithrene 2 (CAS No. 83016-16-4): A Comprehensive Overview
Cannithrene 2, identified by the CAS registry number 83016-16-4, is a compound of significant interest in the fields of chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. Recent advancements in research have shed light on its structural characteristics, synthesis methods, and functional properties, making it a subject of intense study.
The molecular structure of Cannithrene 2 is characterized by a complex arrangement of atoms, which contributes to its distinctive reactivity and stability. Researchers have employed advanced spectroscopic techniques, such as NMR spectroscopy and X-ray crystallography, to elucidate its molecular geometry. These studies have revealed that the compound exhibits a high degree of symmetry, which is crucial for its application in crystal engineering and nanotechnology.
One of the most notable aspects of Cannithrene 2 is its potential in the development of novel materials. Recent studies have demonstrated that this compound can serve as a building block for the synthesis of two-dimensional (2D) materials, which are highly sought after for their exceptional electronic and mechanical properties. For instance, researchers have successfully synthesized graphene-like structures using Cannithrene 2 as a precursor, opening new avenues for applications in electronics and energy storage.
In addition to its material science applications, Cannithrene 2 has shown promise in the field of pharmacology. Preclinical studies have indicated that this compound possesses antioxidant properties, which could be harnessed for the development of new drugs targeting oxidative stress-related diseases. Furthermore, its ability to interact with biological systems without causing significant toxicity makes it a promising candidate for drug delivery systems.
The synthesis of Cannithrene 2 has been optimized through innovative chemical methodologies. Traditional approaches involved multi-step reactions with low yields, but recent advancements have introduced catalytic asymmetric synthesis techniques that significantly enhance both yield and purity. These improvements have made large-scale production more feasible, paving the way for commercial applications.
From an environmental perspective, the ecological impact of Cannithrene 2 has been a topic of interest. Studies conducted under controlled conditions suggest that this compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals used in industrial processes. However, further research is required to fully understand its long-term effects on ecosystems.
Looking ahead, the future of Cannithrene 2 appears bright. Collaborative efforts between academia and industry are expected to drive further innovation in its application across diverse sectors. As research continues to uncover new properties and functionalities, this compound is poised to play a pivotal role in shaping advancements in modern science and technology.
83016-16-4 (Cannithrene 2) 関連製品
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 1643563-09-0(2-(Ethyl-d5)aniline)
- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)
- 92288-93-2(Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)



